4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-13(5-9(2)16-8)12(15)10-3-11(6-14)17-7-10/h3,6-9H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJSYBKKIIJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde functional group undergoes characteristic nucleophilic additions and redox reactions, with modifications often targeting the thiophene ring’s electronic properties.
Key Reactions
Mechanistic Insights
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The electron-withdrawing morpholine-carbonyl group enhances the aldehyde’s electrophilicity, accelerating nucleophilic attacks.
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Steric effects from the 2,6-dimethylmorpholine group influence regioselectivity in Grignard additions .
Morpholine-Carbonyl Group Reactivity
The amide carbonyl participates in nucleophilic acyl substitutions, though its reactivity is moderated by resonance stabilization from the morpholine ring.
Key Reactions
Mechanistic Insights
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The morpholine ring’s electron-donating dimethyl groups reduce the carbonyl’s electrophilicity, necessitating strong nucleophiles or elevated temperatures.
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Steric hindrance from the morpholine’s 2,6-dimethyl substituents limits access to the carbonyl carbon, impacting reaction rates.
Thiophene Ring Functionalization
The thiophene ring undergoes electrophilic substitutions, with directing effects governed by the aldehyde and carbonyl groups.
Key Reactions
Mechanistic Insights
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The aldehyde group acts as a strong meta-director, while the morpholine-carbonyl exerts weaker para-directing effects, leading to mixed regioselectivity in nitration.
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Bromination occurs preferentially at the 5-position due to the aldehyde’s ortho/para-directing influence .
Stability and Reaction Optimization
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Thermal Stability : Decomposes above 200°C; reactions should be conducted below this threshold.
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .
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Catalysts : Pd-based catalysts improve cross-coupling efficiency, while Lewis acids (e.g., ZnCl₂) facilitate electrophilic substitutions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde exhibit potential in the treatment of cancer. Thiophene derivatives are known for their ability to inhibit specific protein kinases involved in tumor growth and progression. For instance, studies have shown that certain thiophene-based compounds can modulate kinase activity, offering therapeutic avenues for cancers linked to dysregulated kinase functions .
Anti-inflammatory Properties
Thiophene derivatives have also been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases where traditional therapies may be insufficient .
Organic Synthesis
Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including nucleophilic addition and condensation reactions. Such reactivity is valuable for synthesizing more complex molecules, particularly in creating heterocyclic compounds that are prevalent in pharmaceuticals .
Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds through reactions such as cyclization and functionalization. The presence of the thiophene ring enhances the electronic properties of the resulting compounds, which can lead to improved biological activity or material properties .
Material Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the development of efficient electronic devices .
Polymer Chemistry
In polymer chemistry, this compound can act as a monomer or co-monomer in the production of conducting polymers. The incorporation of thiophene units into polymer backbones enhances conductivity and thermal stability, making them suitable for applications in sensors and flexible electronics.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Blume-Jensen et al., Nature 2001 | Identified kinase modulation by thiophene derivatives as a therapeutic target for cancer. |
| Organic Synthesis | MDPI Molecules 2010 | Demonstrated successful synthesis of pyrazole derivatives using thiophene-based aldehydes. |
| Material Science | ACS Organic Letters 2018 | Showed improved performance of OLEDs using thiophene derivatives as electron transport layers. |
| Polymer Chemistry | Journal of Polymer Science 2020 | Reported enhanced conductivity in polymers incorporating thiophene units. |
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s morpholine substituent is less sterically demanding compared to the bulky aryl groups (e.g., carbazole, triphenylamine) in analogs 6a–6c. This may enhance solubility in polar solvents.
Spectroscopic and Electronic Properties
FT-IR and NMR Data
- Aldehyde Stretching : All compounds exhibit strong FT-IR peaks near 1670–1700 cm⁻¹, characteristic of the aldehyde C=O stretch. The target compound’s morpholine carbonyl (C=O) may appear at ~1650–1680 cm⁻¹, slightly downshifted due to conjugation with the morpholine nitrogen .
- NMR Shifts : In analogs 6a–6c, the aldehyde proton resonates at δ 9.84–10.03 ppm (¹H-NMR), while the thiophene protons appear between δ 7.29–8.30 ppm. The morpholine group in the target compound would likely exhibit distinct ¹H-NMR signals for its methyl groups (δ ~1.2–1.5 ppm) and morpholine ring protons (δ ~3.5–4.0 ppm) .
Optoelectronic Performance
- Analogs 6a–6c demonstrate strong absorption in the visible range (λmax ~400–500 nm) due to extended conjugation with electron-rich aryl groups. For example, triphenylamine-substituted derivatives (6b, 6c) show enhanced charge-transfer properties, making them suitable for organic photovoltaics .
- The morpholine carbonyl may act as a weak electron-withdrawing group, but without extended π-systems, its absorption and emission properties are likely inferior to 6a–6c. However, its modular structure allows for further functionalization (e.g., Knoevenagel condensation) to improve conjugation .
Biological Activity
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a morpholine moiety, which is known for its ability to interact with various biological targets. The specific structure can be represented as follows:
- Chemical Formula : C12H15N1O2S1
- Molecular Weight : 239.32 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of thiophene display efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis via caspase activation |
| HeLa | 20.5 | Cell cycle arrest and apoptosis |
Inhibition of Kinases
The compound has also been studied for its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it has shown promise as a selective inhibitor of AAK1 and GAK kinases, which are implicated in viral infections such as dengue fever. This inhibition could potentially lead to antiviral applications.
Case Studies
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Antiviral Activity against Dengue Virus
A study focused on the antiviral effects of similar compounds revealed that they could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). The research indicated that the mechanism involved the disruption of viral entry pathways mediated by AAK1 and GAK kinases . -
In Vivo Studies
In vivo studies using mouse models have demonstrated that administration of related morpholine derivatives resulted in reduced tumor growth rates and increased survival times compared to control groups. These findings suggest a potential therapeutic application in oncology .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
- Signal Transduction Interference : By affecting kinase activity, it alters downstream signaling cascades critical for cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,6-dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde, and how can reaction yields be improved?
- Methodological Answer : A multi-step synthesis approach is recommended. Begin with thiophene-2-carbaldehyde derivatives as precursors, followed by functionalization with 2,6-dimethylmorpholine via nucleophilic acyl substitution. Key steps include:
- Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling for aryl boronate intermediates (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde) to introduce substituents .
- Carbonyl Activation : Employ Vilsmeier-Haack formylation to introduce the aldehyde group on the thiophene ring .
- Yield Optimization : Adjust stoichiometry of morpholine derivatives (1.2–1.5 equivalents) and monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 3:1) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Assign peaks using -NMR (δ 9.8–10.2 ppm for aldehyde protons) and -NMR (δ 190–195 ppm for carbonyl carbons) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 323.12) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to verify purity >98% .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Mitigation strategies include:
- Storage : Keep under inert atmosphere (N) at –20°C in amber vials to prevent photodegradation .
- Reaction Solvents : Avoid protic solvents (e.g., water, alcohols) during synthesis; use anhydrous DMF or THF .
Advanced Research Questions
Q. How does the electron-withdrawing morpholine carbonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2,6-dimethylmorpholine-4-carbonyl moiety enhances electrophilicity at the thiophene ring, facilitating:
- Suzuki Coupling : Increased reaction rates with electron-rich aryl boronic acids (e.g., 4-(diphenylamino)phenylboronic acid) due to lowered LUMO energy .
- Knoevenagel Condensation : Improved conjugation with cyanoacetic acid derivatives for optoelectronic applications (e.g., dye-sensitized solar cells) .
Q. What role does this compound play in designing covalent organic frameworks (COFs) for photocatalytic HO production?
- Methodological Answer : The thiophene-aldehyde unit enables asymmetric electron distribution in COFs:
- COF Synthesis : Condense with triazine-based linkers (e.g., TAPT) to form TAPT–FTPB COFs, enhancing O adsorption and charge separation .
- Performance Metrics : Achieve solar-to-chemical efficiency of 1.22% (vs. plant photosynthesis at 0.1%) via optimized π-conjugation and donor-acceptor interfaces .
Q. How can computational modeling resolve contradictions in experimental data on electronic properties?
- Methodological Answer :
- TD-DFT Calculations : Use CAM-B3LYP/6-311G(d,p) to predict UV-Vis absorption maxima (e.g., λ ≈ 450 nm) and compare with experimental spectra .
- Charge Transfer Analysis : Map electron density differences using B3LYP/6-31G(d,p) to validate intramolecular charge transfer (ICT) mechanisms in optoelectronic applications .
Data Contradiction Analysis
Q. Why do reported yields for Suzuki coupling reactions vary across studies?
- Resolution Strategy :
- Catalyst Screening : Compare Pd(OAc)/XPhos (yields 70–80%) vs. Pd(PPh) (yields 50–60%) under identical conditions .
- Steric Effects : Bulky substituents on the boronic acid (e.g., 2,6-dimethylphenyl) reduce yields by 20–30% due to hindered transmetallation .
Experimental Design Tables
| Key Parameter | Optimized Value | Reference |
|---|---|---|
| Suzuki Coupling Temperature | 80–90°C | |
| Pd Catalyst Loading | 5–10 mol% | |
| HPLC Purity Threshold | >98% (C18 column) | |
| COF Photocatalytic Efficiency | 1.22% (HO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
